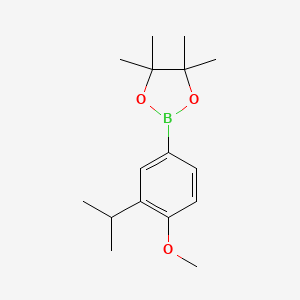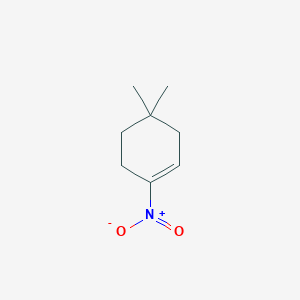![molecular formula C11H23N3O B1460400 1-[4-(2-Aminoéthyl)pipérazin-1-yl]-2,2-diméthylpropan-1-one CAS No. 1018527-29-1](/img/structure/B1460400.png)
1-[4-(2-Aminoéthyl)pipérazin-1-yl]-2,2-diméthylpropan-1-one
Vue d'ensemble
Description
1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la corrosion
L'AEP est utilisé dans une variété de réactions pour étudier l'inhibition de la corrosion . Il est souvent utilisé dans les milieux industriels pour prévenir la corrosion des métaux, ce qui peut prolonger la durée de vie des machines et des équipements .
Activité biologique
L'AEP est utilisé dans l'étude de l'activité biologique . Il peut agir comme un ligand, se liant à diverses cibles biologiques, ce qui le rend utile dans une variété de recherches biochimiques et pharmacologiques .
Effets des ligands métalliques sur la catalyse
L'AEP est utilisé pour étudier les effets des ligands métalliques sur la catalyse . Cela implique d'observer comment le composé interagit avec les ions métalliques, ce qui peut aider les chercheurs à comprendre et à améliorer les processus catalytiques .
Durcissement de l'époxy
L'AEP est utilisé pour le durcissement de l'époxy . Il peut réagir avec la résine époxy pour former un matériau dur et durable. Cela est particulièrement utile dans la production de revêtements, d'adhésifs et de matériaux composites .
Activation de surface
L'AEP est utilisé pour l'activation de surface . Ce processus implique de modifier la surface d'un matériau pour améliorer ses propriétés d'adhésion. Cela est particulièrement utile dans les domaines des revêtements et des adhésifs .
Additif pour l'asphalte
L'AEP est utilisé comme additif pour l'asphalte . Il peut améliorer les propriétés de l'asphalte, le rendant plus durable et résistant à l'usure .
Additifs pour huiles lubrifiantes et carburants
L'AEP est utilisé dans les additifs pour huiles lubrifiantes et carburants . Il peut améliorer les performances de ces produits, en améliorant leurs propriétés lubrifiantes et en augmentant le rendement énergétique .
Résines polyamides et produits chimiques à base d'uréthane
L'AEP est utilisé dans la production de résines polyamides et de produits chimiques à base d'uréthane . Ces matériaux ont une large gamme d'applications, y compris la production de plastiques, de mousses et de revêtements .
Propriétés
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDAOXGHUBVCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)


![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)
![4-Thiazolidinone, 5-[[4-(2-methoxyethoxy)phenyl]methylene]-2-thioxo-](/img/structure/B1460327.png)


![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)



![9-[2-(methylamino)ethyl]-9H-purin-6-amine, trifluoroacetic acid](/img/structure/B1460340.png)
